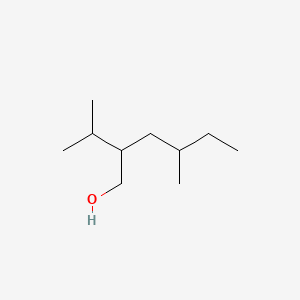

4-Methyl-2-(propan-2-yl)hexan-1-ol

Description

Structural Context and IUPAC Nomenclature of 4-Methyl-2-(propan-2-yl)hexan-1-ol

The systematic name of a chemical compound is determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. For this compound, the name is derived as follows:

Hexan-1-ol : The longest carbon chain containing the hydroxyl (-OH) group has six carbon atoms, making it a hexane (B92381) derivative. The "-1-ol" suffix indicates that the hydroxyl group is attached to the first carbon atom.

4-Methyl : A methyl group (-CH3) is attached to the fourth carbon atom of the main chain.

2-(propan-2-yl) : An isopropyl group (also known as a propan-2-yl group) is attached to the second carbon atom of the main chain.

The structure is a primary alcohol because the carbon atom bonded to the hydroxyl group is only bonded to one other carbon atom. The presence of branching, with the methyl and isopropyl groups, influences its physical and chemical properties.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H22O nih.gov |

| Molecular Weight | 158.28 g/mol nih.govepa.gov |

| Density | 0.824 g/cm³ lookchem.com |

| Boiling Point | 206.4°C at 760 mmHg lookchem.com |

| Melting Point | -1.53°C (estimate) lookchem.com |

| Flash Point | 87.9°C lookchem.com |

| Vapor Pressure | 0.0561 mmHg at 25°C lookchem.com |

| Refractive Index | 1.4340 lookchem.com |

| LogP | 2.83120 lookchem.com |

Research Significance and Broader Chemical Landscape of Branched Alkanols

Branched alkanols, a class of alcohols that includes this compound, are of significant interest in various fields of chemical research and industry. Compared to their straight-chain counterparts, branched alkanols often exhibit different physical properties such as lower melting points and different boiling points.

In the context of biofuels, branched-chain higher alcohols (BCHAs) are considered advantageous alternatives to ethanol. nih.gov They possess higher energy densities, lower hygroscopicity (tendency to absorb moisture), and lower vapor pressure, making them more compatible with existing fuel infrastructure. nih.gov Research is actively exploring the production of BCHAs like isobutanol and 3-methyl-1-butanol through metabolic engineering of microorganisms. nih.gov

The synthesis of alcohols, including branched varieties, is a fundamental aspect of organic chemistry. rroij.com Common methods include the reduction of carbonyl compounds (aldehydes and ketones), hydration of alkenes, and the use of Grignard reagents. rroij.com These synthetic routes are crucial for producing a wide array of chemical compounds used in pharmaceuticals, cosmetics, and as industrial solvents. rroij.com

Table of Referenced Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C10H22O |

| 4-Methyl-2-hexanol | 4-Methyl-2-hexanol | C7H16O |

| Isobutanol | 2-Methylpropan-1-ol | C4H10O |

| 3-Methyl-1-butanol | 3-Methylbutan-1-ol | C5H12O |

| 4-Methyl-2-propylhexan-1-ol | 4-Methyl-2-propylhexan-1-ol | C10H22O |

| 1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol | 1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethanol | C9H15NOS |

| 2-(4-Methylphenyl)propan-2-ol | 2-(4-Methylphenyl)propan-2-ol | Not specified |

| Ethanoic acid | Ethanoic acid | CH3COOH |

| Propanoic acid | Propanoic acid | CH3CH2COOH |

| Pentan-2-one | Pentan-2-one | C5H8O |

Structure

3D Structure

Properties

CAS No. |

66719-41-3 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

4-methyl-2-propan-2-ylhexan-1-ol |

InChI |

InChI=1S/C10H22O/c1-5-9(4)6-10(7-11)8(2)3/h8-11H,5-7H2,1-4H3 |

InChI Key |

VHGVOODVCUKVCL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(CO)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 2 Propan 2 Yl Hexan 1 Ol and Its Derivatives

Chemo- and Regioselective Synthesis of 4-Methyl-2-(propan-2-yl)hexan-1-ol Scaffolds

The selective synthesis of a specific isomer from a range of possibilities is a central theme in organic chemistry. mdpi.comnih.govresearchgate.netnih.govmdpi.com For a molecule like this compound, with its branched structure and multiple stereocenters, achieving high chemo- and regioselectivity is paramount. This involves carefully choosing reagents and reaction conditions to favor the formation of the desired constitutional isomer over other potential products.

Strategies for Carbon-Carbon Bond Formation in Hexanols

The backbone of organic synthesis lies in the creation of carbon-carbon bonds, and the construction of the hexanol framework of this compound is no exception. libretexts.orgorganic-chemistry.orgchemistry.coach Several powerful methodologies are available for this purpose, each with its own advantages in terms of regioselectivity and functional group tolerance.

Grignard reagents, and other related organometallic compounds, are indispensable tools for forming carbon-carbon bonds. dtu.dkrsc.orgyoutube.com These reagents, which feature a carbon-metal bond, render the carbon atom nucleophilic, enabling it to attack electrophilic centers like carbonyl carbons. youtube.com

The synthesis of this compound could be envisioned through the reaction of an appropriate Grignard reagent with a suitable carbonyl compound. For instance, the addition of an isobutylmagnesium halide to 3-methylbutanal (B7770604) would form the carbon skeleton of the target molecule. Subsequent workup would yield the corresponding secondary alcohol, which could then be further elaborated to the primary alcohol. The choice of solvent, temperature, and the presence of additives can significantly influence the outcome of Grignard reactions, affecting both yield and selectivity. mdpi.comresearchgate.netprepchem.com

Table 1: Examples of Grignard Reagent Additions for Alcohol Synthesis

| Grignard Reagent | Carbonyl Compound | Product Alcohol (after workup) | Reference |

| Methylmagnesium halide | Valeraldehyde | 4-Methyl-2-pentanol | bloomtechz.com |

| n-Butyl bromide | Acetone | 2-Methyl-2-hexanol | prepchem.com |

| Phenylmagnesium bromide | Thiochromone | 2-Phenylthiochroman-4-one | mdpi.com |

This table provides illustrative examples of Grignard reactions and does not represent a direct synthesis of this compound.

The aldol (B89426) reaction is another cornerstone of carbon-carbon bond formation, involving the reaction of an enolate ion with a carbonyl compound. numberanalytics.commasterorganicchemistry.comlumenlearning.com This reaction is particularly useful for constructing β-hydroxy carbonyl compounds, which can be precursors to a variety of other functional groups, including the alcohol in our target molecule. libretexts.orglibretexts.org

A retrosynthetic analysis of this compound suggests that it could be derived from an aldol condensation product. For example, a crossed aldol reaction between the enolate of 3-methylbutanal and isobutyraldehyde (B47883) could, in principle, form a key intermediate. However, controlling the regioselectivity of such crossed aldol reactions can be challenging, often leading to a mixture of products. libretexts.org Strategies to overcome this include using a non-enolizable aldehyde as one of the coupling partners or employing pre-formed enolates. masterorganicchemistry.com

Functional Group Interconversions and Stereospecific Modifications

Once the carbon skeleton is in place, the desired functionality, in this case, a primary alcohol, must be installed with the correct stereochemistry. This often involves the reduction of other functional groups or the stereospecific addition of a hydroxyl group to an alkene.

The reduction of carbonyl compounds is a fundamental transformation in organic synthesis. libretexts.orglibretexts.orgopenstax.orgchadsprep.com Primary alcohols can be prepared by the reduction of aldehydes, carboxylic acids, or esters. libretexts.orglibretexts.orgopenstax.org While aldehydes can be reduced by relatively mild reducing agents like sodium borohydride (B1222165) (NaBH₄), the reduction of carboxylic acids and esters to primary alcohols requires a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

In a synthetic route towards this compound, if a precursor containing an ester or carboxylic acid at the C1 position is generated, its reduction with LiAlH₄ would provide the target primary alcohol. libretexts.orglibretexts.org

Table 2: Common Reducing Agents for Carbonyl Compounds

| Reducing Agent | Carbonyl Compound Reduced | Product | Reference |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Primary or Secondary Alcohols | openstax.org |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | Primary or Secondary Alcohols | libretexts.orglibretexts.orgkhanacademy.org |

The hydroboration-oxidation reaction is a powerful method for the anti-Markovnikov hydration of alkenes, providing access to alcohols with a regioselectivity opposite to that of acid-catalyzed hydration. libretexts.orglibretexts.orgmasterorganicchemistry.com This two-step process involves the addition of a borane (B79455) species across the double bond, followed by oxidation with hydrogen peroxide and a base. libretexts.orglibretexts.org

A synthetic strategy for this compound could involve the creation of a precursor alkene, specifically 4-methyl-2-(propan-2-yl)hex-1-ene. Subsequent hydroboration-oxidation of this alkene would install the hydroxyl group at the less substituted carbon (C1), yielding the desired primary alcohol. libretexts.orglibretexts.orgyale.edu A key feature of this reaction is its stereospecificity, with the hydrogen and hydroxyl group adding to the same face of the double bond (syn-addition), which can be crucial for controlling the stereochemistry of the final product. libretexts.orglibretexts.orgmasterorganicchemistry.com

The reaction conditions, including the choice of borane reagent (e.g., BH₃·THF, disiamylborane, 9-BBN), can be tailored to achieve high levels of regioselectivity and stereoselectivity, even in complex molecules. masterorganicchemistry.commdpi.com

Enantioselective Synthesis of Stereoisomers of this compound

Achieving stereochemical control is the central challenge in synthesizing specific isomers of this compound. Enantioselective synthesis aims to produce a single enantiomer from a prochiral precursor, a critical capability in modern organic chemistry where the biological or physical properties of a molecule are often dependent on its specific stereoisomeric form. wikipedia.org

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nobelprize.org Two of the most powerful and widely adopted methods for the asymmetric reduction of ketones to chiral alcohols are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.

Noyori Asymmetric Hydrogenation: Developed by Nobel laureate Ryoji Noyori, this method typically employs ruthenium (Ru) complexes containing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand. nobelprize.orgchem-station.com This system is exceptionally effective for the hydrogenation of unfunctionalized ketones to their corresponding alcohols with very high enantioselectivity and catalytic activity. chem-station.com The reaction is highly chemoselective, capable of reducing a ketone in the presence of other reducible functional groups like an olefin. nobelprize.orgchem-station.com For the synthesis of this compound, the corresponding prochiral ketone, 4-methyl-2-(propan-2-yl)hexanal, would be subjected to hydrogenation using a chiral Ru(II)-diphosphine-diamine catalyst. The choice of the specific enantiomer of the ligand dictates which enantiomer of the alcohol is produced.

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is another cornerstone of asymmetric synthesis, facilitating the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.orgalfa-chemistry.com The reaction is catalyzed by a chiral oxazaborolidine, which is typically prepared from a chiral amino alcohol derived from proline. alfa-chemistry.comchem-station.com The catalyst activates a borane reagent (e.g., BH₃·THF or BH₃·SMe₂) to deliver a hydride to the ketone in a highly face-selective manner, yielding the alcohol with excellent enantiomeric excess (ee), often exceeding 95%. alfa-chemistry.comnrochemistry.com The mechanism involves the formation of a complex between the oxazaborolidine, the borane, and the ketone substrate, with the stereochemical outcome being highly predictable. wikipedia.org This method is well-suited for a broad range of ketones, including aliphatic structures relevant to the synthesis of this compound. chem-station.com

Table 1: Comparison of Noyori and CBS Asymmetric Reductions

| Feature | Noyori Asymmetric Hydrogenation | Corey-Bakshi-Shibata (CBS) Reduction |

|---|---|---|

| Catalyst | Chiral Ru(II)-diphosphine-diamine complexes | Chiral oxazaborolidine |

| Reductant | Molecular Hydrogen (H₂) | Borane reagents (e.g., BH₃·THF, BH₃·SMe₂) |

| Key Advantage | High atom economy, high turnover numbers (TON > 100,000) chem-station.com | Broad substrate scope, predictable stereochemistry, simple procedure alfa-chemistry.comchem-station.com |

| Typical Substrates | Unfunctionalized ketones, functionalized ketones nobelprize.orgchem-station.com | Aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones wikipedia.orgchem-station.com |

| Industrial Use | Widely applied in industrial processes. chem-station.com | Used in natural product synthesis and large-scale industrial applications. wikipedia.org |

Chiral Auxiliary Approaches: A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct a subsequent chemical reaction, after which it is removed to reveal the enantiomerically enriched product. wikipedia.orgnumberanalytics.com This strategy is a robust method for controlling stereochemistry. For the synthesis of this compound, one could envision a synthesis starting from a carboxylic acid precursor. This acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. wikipedia.org The resulting imide can then be subjected to a diastereoselective alkylation to introduce the propan-2-yl group at the α-position. Subsequent reduction of the carbonyl and cleavage of the auxiliary would yield the desired chiral alcohol. The auxiliary can often be recovered and reused. wikipedia.org

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Evans Oxazolidinones | Stereoselective aldol reactions, alkylations, and acylations. wikipedia.org | wikipedia.org |

| Camphorsultam (Oppolzer's Sultam) | Used in a wide range of reactions including Diels-Alder and alkylations. wikipedia.org | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of enolates to produce chiral carboxylic acids and ketones. wikipedia.org | wikipedia.org |

| 8-Phenylmenthol | One of the earliest auxiliaries, used for asymmetric conjugate additions. wikipedia.org | wikipedia.org |

Chiral Ligand Approaches: Chiral ligands are organic molecules that bind to a metal center to form a chiral catalyst, which then directs a chemical transformation enantioselectively. alfachemic.comnumberanalytics.com The ligands create a specific three-dimensional environment around the metal's active site, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. numberanalytics.com The Noyori hydrogenation is a prime example of a reaction controlled by a chiral ligand (e.g., BINAP). chem-station.com The development of new chiral ligands is a continuous area of research, aiming to improve selectivity, broaden substrate scope, and enhance catalyst stability and activity for the synthesis of complex molecules, including branched alkanols. alfachemic.com

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations. These methods are renowned for their exceptional selectivity (chemo-, regio-, and stereoselectivity) and for operating under mild, environmentally friendly conditions. For the synthesis of chiral alcohols, alcohol dehydrogenases (ADHs) are particularly valuable. nih.gov These enzymes catalyze the asymmetric reduction of prochiral ketones to their corresponding (R)- or (S)-alcohols with typically very high enantiomeric purity. nih.gov

To produce a specific stereoisomer of this compound, a suitable ketoreductase (KRED) or an engineered microorganism expressing a specific ADH could be employed to reduce the precursor ketone. Often, a coenzyme regeneration system, such as using formate (B1220265) dehydrogenase (FDH) to regenerate NADH from NAD+, is used in tandem to make the process economically viable. nih.gov The discovery and engineering of robust enzymes with broad substrate tolerance have made biocatalysis a powerful tool for the industrial synthesis of chiral alcohols. nih.govnih.gov

Table 3: Examples of Biocatalytic Reduction of Ketones

| Enzyme/Organism | Substrate Type | Product | Key Feature | Reference |

|---|---|---|---|---|

| **Alcohol Dehydrogenase from *Rhodococcus sp.*** | Aromatic Ketones | Chiral Aromatic Alcohols | High enantioselectivity (>99% ee) and high substrate concentration tolerance. | nih.gov |

| **Alcohol Dehydrogenase from *Kluyveromyces polysporus*** | Various Ketones | Chiral Alcohols | Mutant variants show fine-tuned substrate specificity and enantioselectivity. | nih.gov |

| **Engineered *Ralstonia eutropha*** | Keto-acids | Branched-chain alcohols | Redirects cellular metabolism towards alcohol production. | nih.gov |

Green Chemistry Principles in the Synthesis of Branched Alkanols

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgwjpmr.com The synthesis of branched alkanols like this compound can be made more sustainable by adhering to these principles.

Atom Economy : This principle, developed by Barry Trost, encourages maximizing the incorporation of all reactant materials into the final product. acs.org Catalytic asymmetric hydrogenation (Noyori method), which uses H₂ as the reductant, exhibits 100% atom economy as all atoms of the reactants are incorporated into the product. acs.org This contrasts favorably with stoichiometric reductions that generate inorganic byproducts.

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. acs.org Asymmetric methods like the Noyori and CBS reductions, as well as biocatalysis, rely on small amounts of a catalyst that can be recycled, minimizing waste. chem-station.comwjpmr.com

Safer Solvents and Auxiliaries : This principle advocates for eliminating or replacing hazardous solvents with greener alternatives (e.g., water, ethanol) or performing reactions under solvent-free conditions. mun.caskpharmteco.com The choice of solvent can account for a significant portion of the environmental impact of a process. skpharmteco.com

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org Biocatalytic routes are particularly advantageous in this regard, as the high specificity of enzymes can often target a specific functional group in a complex molecule without the need for protecting other groups. acs.org

Flow Chemistry and Continuous Processing Approaches for Chemical Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, is emerging as a powerful technology for chemical synthesis. acs.org This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and easier scalability. nih.govyoutube.com

For the production of this compound, a continuous flow process could be designed for the catalytic hydrogenation step. Pumping a solution of the starting ketone and hydrogen gas through a heated tube or column packed with the immobilized catalyst (a packed-bed reactor) allows for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.net This setup is particularly beneficial for reactions involving hazardous reagents like hydrogen gas, as it minimizes the volume of the hazardous material present at any given moment. acs.org The integration of real-time monitoring and automated control can lead to highly efficient and optimized industrial production of branched alkanols. acs.org

Table 4: Advantages of Flow Chemistry vs. Batch Processing

| Parameter | Flow Chemistry | Batch Processing |

|---|---|---|

| Safety | Enhanced; small reaction volumes, better control over exotherms. | Higher risk; large volumes of reagents, potential for thermal runaway. |

| Heat & Mass Transfer | Superior; high surface-area-to-volume ratio. | Often limited, can lead to temperature and concentration gradients. |

| Scalability | Simpler; achieved by running the system for a longer time ("scaling out"). | Complex; requires re-optimization of reaction conditions. |

| Reproducibility | High; precise control over parameters ensures consistency. | Can be variable between batches. |

| Process Integration | Easily integrated with purification and analysis steps for continuous production. nih.gov | Steps are typically discrete and sequential. |

Mechanistic Investigations of 4 Methyl 2 Propan 2 Yl Hexan 1 Ol Reactivity

Oxidative Transformations of Primary Alcohol Functionality

The primary alcohol group in 4-Methyl-2-(propan-2-yl)hexan-1-ol is a key site for oxidative reactions, leading to the formation of aldehydes and carboxylic acids. The selectivity of these transformations is highly dependent on the choice of oxidizing agent and reaction conditions.

Selective Oxidation to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols is a fundamental transformation in organic synthesis. nih.gov Mild oxidizing agents can selectively convert primary alcohols into aldehydes, while stronger agents typically lead to the formation of carboxylic acids. youtube.com

For the selective oxidation of a primary alcohol like this compound to the corresponding aldehyde, 4-methyl-2-(propan-2-yl)hexanal, reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed. organic-chemistry.org Systems like N-chlorosuccinimide (NCS) in the presence of a catalytic amount of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) are also highly effective for this transformation, offering high chemoselectivity for primary alcohols. acs.org This method is advantageous as it often prevents over-oxidation to the carboxylic acid. organic-chemistry.orgacs.org

To achieve the complete oxidation to the corresponding carboxylic acid, 4-methyl-2-(propan-2-yl)hexanoic acid, stronger oxidizing agents are necessary. organic-chemistry.org Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and ruthenium tetroxide (RuO4). youtube.com Metal-free oxidation methods have also been developed, utilizing reagents like 1-hydroxycyclohexyl phenyl ketone under basic conditions, which show good functional group tolerance. nih.govacs.org

| Oxidizing Agent/System | Product | Selectivity | Reference |

| Pyridinium Chlorochromate (PCC) | Aldehyde | High for primary alcohols | youtube.com |

| Dess-Martin Periodinane (DMP) | Aldehyde | Mild and selective | organic-chemistry.org |

| TEMPO/NCS | Aldehyde | High chemoselectivity | acs.org |

| Potassium Permanganate (KMnO4) | Carboxylic Acid | Strong oxidant | youtube.com |

| Chromic Acid (H2CrO4) | Carboxylic Acid | Strong oxidant | youtube.com |

| 1-Hydroxycyclohexyl Phenyl Ketone | Carboxylic Acid | Metal-free, good tolerance | nih.govacs.org |

Radical-Mediated Oxidation Pathways

Radical-mediated processes offer alternative pathways for the oxidation of alcohols. For instance, the use of a TEMPO catalyst in conjunction with a co-oxidant can proceed through a radical mechanism. youtube.com The stable nitroxyl (B88944) radical abstracts a hydrogen atom from the alcohol, initiating the oxidation process. Another approach involves the use of photocatalysts that, upon activation by light, can generate radical species capable of oxidizing alcohols.

Reduction Chemistry of Functional Derivatives

The functional derivatives of this compound, namely the aldehyde and carboxylic acid, can be reduced back to the primary alcohol. Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively, using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). ncert.nic.inlibretexts.org

Carboxylic acids and esters require a more potent reducing agent, with lithium aluminum hydride (LiAlH4) being the typical choice for their conversion to primary alcohols. libretexts.orglibretexts.org It is important to note that NaBH4 is generally not strong enough to reduce carboxylic acids or esters. libretexts.orglibretexts.org The reduction of a carboxylic acid with LiAlH4 proceeds through an aldehyde intermediate, which is further reduced to the alcohol. khanacademy.org

| Derivative | Reducing Agent | Product | Notes | Reference |

| Aldehyde | NaBH4 or LiAlH4 | Primary Alcohol | - | ncert.nic.inlibretexts.org |

| Carboxylic Acid | LiAlH4 | Primary Alcohol | NaBH4 is not effective | libretexts.orglibretexts.org |

| Ester | LiAlH4 | Primary Alcohol | NaBH4 is not effective | libretexts.orglibretexts.org |

Nucleophilic Substitution Reactions at the Primary Alcohol Position

The hydroxyl group of an alcohol is a poor leaving group. msu.edu Therefore, for nucleophilic substitution to occur at the primary alcohol position of this compound, the hydroxyl group must first be converted into a better leaving group. libretexts.org

One common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form an oxonium ion. libretexts.orglibretexts.org The resulting water molecule is a good leaving group and can be displaced by a nucleophile. libretexts.org For primary alcohols, this substitution typically proceeds through an SN2 mechanism. libretexts.org

Another effective method involves converting the alcohol into a tosylate or mesylate ester. libretexts.orgyoutube.com These are excellent leaving groups, and their displacement by a nucleophile readily occurs. libretexts.orgyoutube.com This two-step process involves first reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base, followed by the nucleophilic substitution reaction. youtube.com

Electrophilic Activation and Rearrangement Processes

Electrophilic activation of the hydroxyl group is a key step in many reactions of alcohols, including substitution and elimination. As mentioned, protonation of the alcohol by a strong acid makes the hydroxyl group a better leaving group. msu.edu In the case of primary alcohols like this compound, the subsequent nucleophilic attack generally proceeds via an SN2 pathway, which does not involve a carbocation intermediate and thus minimizes the likelihood of rearrangements. libretexts.org

However, under certain conditions that might favor carbocation formation, such as treatment with a Lewis acid, rearrangements could potentially occur if a more stable carbocation can be formed through a hydride or alkyl shift. For a primary alcohol, this would typically require significant structural features that are not prominent in this compound.

Thermal and Photochemical Degradation Mechanisms

The thermal degradation of alcohols often involves dehydration to form alkenes at elevated temperatures, typically in the presence of an acid catalyst. The stability and degradation pathways can be influenced by factors such as temperature and the presence of other substances. mdpi.com For example, the thermal decomposition of polymers containing alcohol functionalities can be affected by the heating rate and the presence of plasticizers. mdpi.com

Intermolecular and Intramolecular Cyclization Pathways of Related Structures

The reactivity of branched aliphatic alcohols, structurally related to this compound, includes significant intermolecular and intramolecular cyclization pathways. These reactions, typically catalyzed by acids or transition metals, lead to the formation of various cyclic ethers, such as substituted tetrahydrofurans (THFs) and tetrahydropyrans (THPs). The regioselectivity and stereoselectivity of these cyclizations are influenced by the substrate's structure, the catalyst employed, and the reaction conditions.

Intramolecular cyclization, or hydroalkoxylation, of γ- and δ-hydroxy olefins is a common strategy for synthesizing five- and six-membered cyclic ethers. organic-chemistry.orgorganic-chemistry.org For instance, the dehydration of polyalcohol compounds in high-temperature liquid water can produce cyclic ethers, where the formation rates are highly dependent on the positions of the hydroxyl groups. rsc.org Studies show that five-membered cyclic ethers (tetrahydrofurans) often form faster than six-membered ones (tetrahydropyrans). rsc.org

Various catalytic systems have been developed to promote these cyclizations with high efficiency and selectivity.

Acid-Catalyzed Cyclization

Brønsted and Lewis acids are frequently used to catalyze the intramolecular cyclization of unsaturated alcohols. For example, 2-(arylmethylene)cyclopropylcarbinols can be stereoselectively converted into tetrahydropyrans using Brønsted acids under mild conditions via a proposed Prins-type mechanism. organic-chemistry.org Similarly, In(OTf)₃ has been shown to be an effective catalyst for the (3,5) oxonium-ene type cyclization, constructing various multisubstituted tetrahydrofurans and tetrahydropyrans. organic-chemistry.org The intramolecular ring opening of 4,5-epoxy alcohols is another significant pathway, where acid catalysis can selectively yield either tetrahydrofurans or tetrahydropyrans depending on the reaction control. nih.gov

Metal-Catalyzed Cyclization

A wide array of transition metal catalysts are effective in promoting the intramolecular hydroalkoxylation of alcohols. Platinum-catalyzed reactions of γ- and δ-hydroxy olefins tolerate numerous functional groups, leading to the corresponding cyclic ethers. organic-chemistry.orgorganic-chemistry.org Palladium(II)/bis-sulfoxide systems, in conjunction with a Lewis acid co-catalyst, enable the synthesis of pyran motifs from a range of alcohols. organic-chemistry.orgorganic-chemistry.org Gold(I) catalysts are particularly effective for the cyclization of chiral monoallylic diols and γ-hydroxy allenes to form tetrahydropyrans and other oxygen heterocycles with high stereoselectivity. organic-chemistry.orgorganic-chemistry.org

Cerium ammonium (B1175870) nitrate (B79036) has been used for the high-yield, stereoselective synthesis of tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives from tertiary 1,4- and 1,5-diols at room temperature. organic-chemistry.orgorganic-chemistry.org More recently, a metal-free approach using iodine as a catalyst has been developed for the cyclization of alcohols to form tetrahydrofuran rings with high regioselectivity, favoring the five-membered ring over the thermodynamically more stable six-membered alternative. chemistryviews.org

The table below summarizes various catalytic systems used for the cyclization of alcohol structures related to this compound.

| Catalyst System | Substrate Type | Product | Key Findings | Reference |

|---|---|---|---|---|

| Platinum Catalysts | γ- and δ-hydroxy olefins | Substituted THFs and THPs | Tolerates a wide range of functional groups. | organic-chemistry.orgorganic-chemistry.org |

| Palladium(II)/bis-sulfoxide + Lewis Acid | Alcohols | Pyran motifs | Proceeds via C-H activation and an inner-sphere functionalization pathway. | organic-chemistry.orgorganic-chemistry.org |

| Gold(I) Catalysts | Chiral monoallylic diols, γ-hydroxy allenes | Stereoselective THPs, Oxygen heterocycles | Highly stereoselective cyclization. | organic-chemistry.orgorganic-chemistry.org |

| Cerium Ammonium Nitrate (CAN) | Tertiary 1,4- and 1,5-diols | THFs and THPs | High yield and stereoselectivity at room temperature. | organic-chemistry.orgorganic-chemistry.org |

| Indium(III) Triflate (In(OTf)₃) | Unsaturated Alcohols | Multisubstituted THFs and THPs | Facilitates oxonium-ene type cyclization. | organic-chemistry.org |

| Iodine / PhI(mCBA)₂ | Non-functionalized alcohols | THF derivatives | Metal-free, regioselective for 5-membered rings. | chemistryviews.org |

| Chiral Phosphoric Acids | Unsaturated 4,5-epoxy alcohols | Bicyclic THPs | Reagent-controlled cyclization with high yield. | nih.gov |

The intramolecular Williamson ether synthesis represents another fundamental pathway, where a haloalcohol is treated with a strong base to form an alkoxide, which then undergoes intramolecular nucleophilic attack to displace the halide and form a cyclic ether. youtube.com The formation of five- and six-membered rings through this method is generally favorable.

Research has also explored radical-mediated pathways. For example, the activation of an aliphatic alcohol's O-H bond through proton-coupled electron transfer (PCET) can generate an alkoxy radical intermediate. nih.gov This radical can then undergo subsequent reactions, including C-C bond cleavage and recombination, to form ring-expanded products. nih.gov

The table below details specific research findings on cyclization reactions of related alcohol structures.

| Study Focus | Starting Material Example | Catalyst/Reagent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|---|

| Intramolecular Hydroalkoxylation | δ-Hydroxy olefin | PtCl₂(P(CH₂CH₂CH₂OH)₃)₂ | Toluene, 80 °C | Tetrahydropyran derivative | Not specified | organic-chemistry.org |

| Intramolecular Reductive Coupling | Dialdehydes (precursors to diols) | AgNTf₂ / Hydrosilane | 25 °C | Medium-sized cyclic ethers | Not specified | organic-chemistry.org |

| Epoxide Ring Opening | Methyl pseudomonate A (contains 4,5-epoxy alcohol moiety) | Chiral Phosphoric Acid | Not specified | Bicyclic THP products | 77-93% | nih.gov |

| C-H Activation Cyclization | Non-functionalized aliphatic alcohols | Iodine / PhI(mCBA)₂ | Visible light | Tetrahydrofuran derivatives | Up to 71% | chemistryviews.org |

| Dehydration in Hot Water | 1,2,5-pentanetriol | High-pressure CO₂ in water | High temperature | Tetrahydrofurfuryl alcohol and 3-hydroxytetrahydropyran | Not specified | rsc.org |

| Palladium-Catalyzed Cyclization | Phosphono allylic carbonates with pendant -OH | Palladium(0) | 25 °C | Tetrahydrofuran and tetrahydropyran vinyl phosphonates | Not specified | nih.gov |

These investigations collectively demonstrate that alcohols structurally analogous to this compound are versatile precursors for the synthesis of cyclic ethers through various intramolecular and, to a lesser extent, intermolecular pathways. The choice of catalytic system is crucial for controlling the reaction's outcome, particularly the size and stereochemistry of the resulting heterocyclic ring.

Stereochemical Characterization and Control in 4 Methyl 2 Propan 2 Yl Hexan 1 Ol Derivatives

Elucidation of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms is fundamental in chiral chemistry. For derivatives of 4-Methyl-2-(propan-2-yl)hexan-1-ol, a primary alcohol with stereogenic centers at the β and γ positions, several methods can be employed to elucidate both absolute and relative stereochemistry.

One of the most powerful techniques involves the use of chiral derivatizing agents (CDAs) to convert the enantiomeric or diastereomeric alcohols into new compounds with distinct spectroscopic properties, particularly for Nuclear Magnetic Resonance (NMR) analysis. researchgate.net A classic approach is the modified Mosher's method, which involves esterification of the alcohol with a chiral acid chloride, such as α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). researchgate.net The resulting diastereomeric esters exhibit different NMR chemical shifts for protons near the newly formed chiral ester linkage, allowing for the assignment of the absolute configuration of the alcohol. researchgate.net For primary alcohols where the stereocenter is not directly attached to the hydroxyl group, analysis of both ¹H and ¹⁹F NMR spectra of the MTPA esters can be particularly insightful. escholarship.org

Another robust method for determining the absolute configuration of β-chiral primary alcohols is the Competing Enantioselective Conversion (CEC) method. escholarship.orgnih.govnih.gov This kinetic method involves reacting the enantioenriched alcohol with a chiral catalyst in two parallel experiments, each using one enantiomer of the catalyst. nih.govnih.gov By determining which catalyst enantiomer reacts faster (by measuring the conversion to product via NMR or chromatography), the absolute configuration of the alcohol can be assigned based on an established mnemonic. escholarship.orgnih.govnih.gov

In cases where a crystalline derivative can be formed, X-ray crystallography provides an unambiguous determination of the absolute configuration. escholarship.org This often requires derivatizing the alcohol with a reagent containing a heavy atom to facilitate the crystallographic analysis. escholarship.org

The relative stereochemistry between the two chiral centers in this compound can also be investigated using NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, after converting the molecule into a more rigid cyclic derivative.

Diastereoselectivity in Synthetic Transformations and Reaction Outcomes

In the synthesis of derivatives of this compound, or when using it as a chiral building block, controlling the stereochemical outcome of new stereocenters is paramount. The existing chiral centers at C2 and C4 can influence the stereochemistry of subsequent reactions, a phenomenon known as diastereoselectivity.

For instance, if the hydroxyl group of this compound is oxidized to an aldehyde, subsequent nucleophilic addition to the carbonyl group can proceed with diastereoselectivity. The chiral centers at C2 and C4 can create a sterically and electronically biased environment, directing the incoming nucleophile to one face of the aldehyde. This is often rationalized using models like the Felkin-Anh or Cram model, which consider the steric hindrance of the substituents around the chiral center adjacent to the reacting carbonyl group.

Enantiomeric Purity Determination and Optical Resolution Techniques

Assessing the enantiomeric purity (often expressed as enantiomeric excess, % ee) is crucial after an enantioselective synthesis or a resolution process. thieme-connect.de Several techniques are available for determining the enantiomeric purity of chiral alcohols like this compound.

One common approach is to convert the enantiomers into diastereomers by reacting the alcohol with a chiral derivatizing agent. thieme-connect.denih.gov These diastereomers can then be separated and quantified using standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). thieme-connect.denih.gov Alternatively, the diastereomers can be analyzed by NMR spectroscopy, as they will exhibit distinct signals. libretexts.org

Direct separation of enantiomers without derivatization is also possible using chiral chromatography. nih.gov This involves using a chiral stationary phase (CSP) in either GC or HPLC that interacts differently with the two enantiomers, leading to different retention times. nih.gov Polysaccharide-based CSPs are commonly used for this purpose. nih.gov

Optical resolution is the process of separating a racemic mixture into its constituent enantiomers. For alcohols, this can be achieved by enzymatic resolution, where an enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers. Another method is to react the racemic alcohol with a chiral acid to form diastereomeric esters, which can then be separated by crystallization or chromatography, followed by hydrolysis to recover the enantiomerically pure alcohols.

| Technique | Principle | Advantages | Considerations |

| Chiral Derivatization (NMR/GC/HPLC) | Conversion of enantiomers into diastereomers with distinct physical/spectroscopic properties. thieme-connect.delibretexts.org | Utilizes standard laboratory equipment; reliable quantification. | Requires an optically pure derivatizing agent; potential for kinetic resolution. thieme-connect.de |

| Chiral Stationary Phase (GC/HPLC) | Differential interaction of enantiomers with a chiral stationary phase leading to separation. nih.govnih.gov | Direct analysis without derivatization; high accuracy. | Requires specialized and often expensive chiral columns. libretexts.org |

| Enzymatic Resolution | Enzymes selectively catalyze a reaction on one enantiomer of a racemic mixture. | High enantioselectivity; mild reaction conditions. | Enzyme selection can be substrate-specific; requires optimization. |

| Diastereomeric Crystallization | Formation of diastereomeric salts or esters that have different solubilities, allowing for separation by crystallization. | Can be cost-effective on a large scale. | Success is not guaranteed and depends on the crystallization properties of the diastereomers. |

Conformational Analysis and Stereoelectronic Effects in Alkanols

The flexible, acyclic nature of this compound means it can exist in numerous conformations due to rotation around its carbon-carbon single bonds. libretexts.org A conformational analysis, which investigates the energy of these different spatial arrangements, is key to understanding its physical properties and reactivity. libretexts.org

The most stable conformations will seek to minimize steric strain by positioning the bulky substituents (the isopropyl group at C2 and the isobutyl group starting at C3) as far apart as possible. libretexts.org This is typically achieved in a staggered or anti-periplanar arrangement. libretexts.org Conformations where these large groups are brought into close proximity (gauche or eclipsed conformations) will be higher in energy due to van der Waals repulsion. libretexts.org The use of Newman projections is a standard method for visualizing these conformational isomers and their relative energies. libretexts.org

Stereoelectronic effects also play a role. The presence of the hydroxyl group allows for intramolecular hydrogen bonding, where the -OH hydrogen can interact with the oxygen atom's lone pair electrons in a different part of the molecule. This can lock the molecule into a specific conformation that might otherwise be sterically unfavorable. The orientation of the C-O bond relative to adjacent C-C and C-H bonds can also influence reactivity through hyperconjugative effects.

Chiral Pool Synthesis Approaches Utilizing Natural Precursors

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure compounds from nature as starting materials for the synthesis of more complex chiral molecules. nih.govyoutube.com This approach elegantly incorporates existing stereocenters into the target molecule, avoiding the need for asymmetric synthesis or resolution.

For a molecule like this compound, potential precursors from the chiral pool could include certain terpenes or their derivatives. nih.gov For example, a plausible precursor could be (+)-citronellal or (-)-citronellol, which are common, naturally occurring monoterpenes. nih.gov These molecules possess a chiral center and a carbon skeleton that could be chemically modified to construct the target structure.

A hypothetical synthetic route could involve:

Starting with a chiral precursor like citronellol.

Protecting the primary alcohol.

Chemically modifying the double bond and the existing alkyl chain through reactions such as ozonolysis, Wittig reactions, or Grignard additions to build the required carbon skeleton.

Introducing the second chiral center with the isopropyl group via a diastereoselective reaction.

Deprotection of the alcohol to yield the final product.

This approach leverages the stereochemistry provided by nature to achieve an enantiomerically enriched synthesis of the target compound. youtube.com

Advanced Spectroscopic and Analytical Techniques for 4 Methyl 2 Propan 2 Yl Hexan 1 Ol Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic compound. For 4-Methyl-2-(propan-2-yl)hexan-1-ol, a suite of 1D and 2D NMR experiments provides unambiguous assignments for each proton and carbon atom.

Comprehensive 1D NMR (¹H, ¹³C) Chemical Shift Assignments

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shifts are indicative of the electronic environment surrounding each nucleus. Although a publicly available experimental spectrum for this compound is not available, chemical shifts can be accurately predicted based on established principles and spectral data of analogous structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the carbon bearing the hydroxyl group (C1) would appear as a doublet, shifted downfield due to the electronegative oxygen atom. The various methylene (B1212753) and methine protons would exhibit complex splitting patterns (multiplets) due to coupling with neighboring protons. The methyl groups would appear as doublets or triplets in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. researchgate.net For this compound, ten distinct signals are expected, corresponding to its ten carbon atoms. The carbon atom bonded to the hydroxyl group (C1) would be found in the 60-70 ppm range, typical for primary alcohols. researchgate.net The other aliphatic carbons would resonate in the upfield region (approximately 10-50 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~3.5 (d) | ~65 |

| 2 | ~1.8 (m) | ~45 |

| 3 | ~1.2-1.4 (m) | ~40 |

| 4 | ~1.5 (m) | ~30 |

| 5 | ~1.2 (m) | ~29 |

| 6 | ~0.9 (t) | ~14 |

| 7 (CH of isopropyl) | ~1.9 (m) | ~32 |

| 8, 9 (CH₃ of isopropyl) | ~0.9 (d) | ~21, ~23 |

| 10 (CH₃ at C4) | ~0.85 (d) | ~20 |

Application of 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu A COSY spectrum would show cross-peaks connecting, for example, the protons on C1 with the proton on C2, and the proton on C2 with its neighbors on C1, C3, and C7, thus mapping out the proton-proton connectivity along the carbon backbone. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly to the carbons they are attached to (¹J coupling). columbia.edu This powerful technique allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton. columbia.edu For instance, the proton signal at ~3.5 ppm would show a cross-peak to the carbon signal at ~65 ppm, assigning this pair to the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J coupling). columbia.edu This is instrumental in connecting molecular fragments that are not directly bonded. For example, HMBC would show correlations from the methyl protons at C8/C9 to the carbons at C7 and C2, confirming the placement of the isopropyl group at the C2 position. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry in complex molecules. For this compound, NOESY could help define the relative orientation of the bulky isopropyl group and the rest of the alkyl chain.

Advanced NMR Pulse Sequences for Complex Structural Features

For molecules with overlapping signals or for extracting more detailed information, advanced pulse sequences can be employed. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons and CH-90 signals would be absent. This provides an additional layer of certainty in carbon assignments. For alcohols in aqueous solutions, pulse sequences designed for water suppression, such as presaturation, can be essential for observing the exchangeable hydroxyl proton and nearby signals.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways and Diagnostic Ions

In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in predictable ways. For alcohols, the molecular ion peak (M⁺) is often weak or absent due to the ease of fragmentation. libretexts.orglibretexts.org The fragmentation of this compound is expected to follow characteristic pathways for branched primary alcohols:

α-Cleavage: This is the cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol, this results in a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion. ntu.edu.sg This is a key diagnostic ion for primary alcohols.

Loss of Water: Alcohols readily undergo dehydration, resulting in a peak at M-18. ntu.edu.sg For C₁₀H₂₂O (MW = 158.28), this would correspond to a peak at m/z 140.

Cleavage at Branch Points: Fragmentation is favored at branch points in the carbon chain, leading to the formation of stable secondary carbocations. Cleavage of the bond between C4 and C5 would result in the loss of an ethyl radical (•CH₂CH₃), giving a fragment at m/z 129. Loss of a propyl radical from the isopropyl group would yield a fragment at m/z 115.

Predicted Major EI-MS Fragment Ions for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 140 | [C₁₀H₂₀]⁺• | Loss of H₂O (Dehydration) |

| 129 | [C₈H₁₇O]⁺ | Loss of •C₂H₅ (ethyl radical) |

| 115 | [C₇H₁₅O]⁺ | Loss of •C₃H₇ (propyl radical) |

| 85 | [C₆H₁₃]⁺ | Cleavage and loss of the isopropanol (B130326) moiety |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 31 | [CH₃O]⁺ | [CH₂OH]⁺ (α-cleavage) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry measures the mass-to-charge ratio of an ion with very high precision, typically to four or more decimal places. nih.gov This allows for the unambiguous determination of a molecule's elemental formula from its exact mass. The molecular formula of this compound is C₁₀H₂₂O. HRMS can distinguish this from other formulas with the same nominal mass (e.g., C₁₁H₂₆), thus confirming the elemental composition. nih.gov

The calculated monoisotopic mass for C₁₀H₂₂O is 158.167065 Da. An experimental HRMS measurement yielding a value very close to this would unequivocally confirm the molecular formula of this compound.

Hyphenated Techniques (GC-MS, LC-MS) for Mixture Analysis and Compound Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of individual components. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like this compound. In GC-MS, the sample is first separated based on its boiling point and polarity by gas chromatography, and then the separated components are fragmented and detected by mass spectrometry.

The mass spectrum of an alcohol is often characterized by a weak or absent molecular ion peak due to the ease of fragmentation. libretexts.orgjove.com For this compound (molar mass: 158.28 g/mol ), the primary fragmentation pathways are expected to be α-cleavage and dehydration. jove.com

α-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol, this results in a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment. whitman.edu

Dehydration: The loss of a water molecule (18 amu) is a common fragmentation pathway for alcohols, which would result in a peak at m/z 140 (M-18). jove.comwhitman.edu

Other Fragmentations: Cleavage at the branching points of the alkyl chain is also expected, leading to a series of fragment ions that can help to piece together the structure of the molecule. For instance, the loss of an isopropyl group (43 amu) or a methyl group (15 amu) could be observed.

Derivatization, such as silylation, can be employed to increase the volatility and thermal stability of the alcohol, as well as to produce a more prominent molecular ion peak and characteristic fragmentation patterns, aiding in its identification, especially in complex matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile compounds or complex mixtures, LC-MS is a valuable alternative to GC-MS. chromatographyonline.com In LC-MS, the separation is performed by high-performance liquid chromatography, which is then coupled to a mass spectrometer.

Given that this compound is a non-aromatic alcohol, it lacks a strong UV chromophore, making direct UV detection in HPLC challenging. However, derivatization with a chromophoric or fluorophoric tag can significantly enhance detection sensitivity. molnar-institute.comresearchgate.net LC-MS, particularly with electrospray ionization (ESI), can directly analyze the underivatized alcohol. The use of specific column chemistries, such as biphenyl (B1667301) stationary phases, can provide enhanced retention and selectivity for polar analytes like alcohols and their metabolites. restek.com

Expected GC-MS and LC-MS Data for this compound

| Technique | Expected Observations | Significance |

|---|---|---|

| GC-MS | Weak or absent molecular ion peak (m/z 158). Prominent fragment ions at m/z 140 (M-18, loss of H₂O), m/z 115 (M-43, loss of isopropyl group), and m/z 31 ([CH₂OH]⁺). | Provides information on the molecular weight and structural fragments, aiding in identification. |

| LC-MS (ESI+) | Detection of the protonated molecule [M+H]⁺ at m/z 159 and/or adducts with sodium [M+Na]⁺ at m/z 181. | Confirms the molecular weight of the compound. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are fundamental for the identification of functional groups within a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and alkyl groups. pressbooks.publibretexts.orgopenstax.org

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded primary alcohol. openstax.orgspectroscopyonline.com

C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the alkyl chain. openstax.orgorgchemboulder.com

C-O Stretch: A strong C-O stretching vibration for a primary alcohol is typically observed in the 1050-1075 cm⁻¹ region. spectroscopyonline.com

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide information about the carbon backbone.

C-C Stretching: The C-C stretching modes in the alkyl chain will appear in the 800-1200 cm⁻¹ region. nih.gov

Longitudinal Acoustic Mode (LAM): For branched alkanes, the LAM region in the low-frequency part of the spectrum can provide information about the length and conformation of the alkyl chains. nih.govacs.org

CH₂ and CH₃ Vibrations: The C-H stretching and bending vibrations are also observable in the Raman spectrum and can be used to confirm the presence of the alkyl structure. researchgate.net

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| O-H Stretch | 3200-3600 (strong, broad) | Weak | Primary Alcohol |

| C-H Stretch | 2850-2960 (strong) | 2850-2960 (strong) | Alkyl (CH₃, CH₂) |

| C-O Stretch | 1050-1075 (strong) | Weak | Primary Alcohol |

| C-C Stretch | Weak | 800-1200 (medium) | Alkyl Backbone |

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC, HPLC)

Chromatographic techniques are fundamental for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

Gas Chromatography (GC)

GC is an ideal technique for the separation of volatile compounds like alcohols. purdue.edupeakscientific.com The separation of isomeric alcohols can be achieved by using a capillary column with a suitable stationary phase. cloudfront.net The retention time of this compound will depend on its boiling point and its interaction with the stationary phase. Different isomers of C10H22O will have distinct retention times, allowing for their separation and quantification. epa.gov Factors such as the temperature program and the carrier gas flow rate can be optimized to achieve the best separation. rsc.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of compounds, including those that are not sufficiently volatile for GC. chromforum.org For a non-aromatic alcohol like this compound, reversed-phase HPLC is a common approach.

Columns: C8 or C18 columns are typically used for the separation of aliphatic alcohols. shodex.com

Mobile Phase: A mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly used as the mobile phase. chromforum.orgshodex.com Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to achieve better separation of components with different polarities.

Detection: As previously mentioned, direct UV detection is not very sensitive for this compound. Derivatization to introduce a UV-absorbing or fluorescent group can be used for enhanced detection and quantification. researchgate.netresearchgate.net Refractive index (RI) detection is another option for underivatized alcohols, although it is less sensitive than UV detection.

Expected Chromatographic Behavior of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Expected Outcome |

|---|---|---|---|

| Gas Chromatography (GC) | Non-polar or mid-polar capillary column (e.g., DB-5, DB-Wax) | Inert gas (e.g., Helium, Nitrogen) | Separation from other volatile components and isomers with a characteristic retention time. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C8, C18) | Acetonitrile/Water or Methanol/Water gradient | Separation based on polarity. Purity assessment. |

Computational Chemistry and Theoretical Insights into 4 Methyl 2 Propan 2 Yl Hexan 1 Ol

Quantum Mechanical Calculations of Molecular Structure and Energy Landscapes

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the precise three-dimensional structure and energetic properties of 4-Methyl-2-(propan-2-yl)hexan-1-ol. These first-principles methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and geometry.

By performing geometry optimization, the most stable arrangement of atoms in the molecule can be identified, corresponding to a minimum on the potential energy surface. For a molecule with the conformational flexibility of this compound, multiple local energy minima exist, each corresponding to a different conformer. DFT calculations can map out these energy landscapes, identifying the lowest energy (most stable) conformers and the energy barriers between them.

For a representative branched alcohol like 2,4-dimethyl-1-hexanol, a structural analog, DFT calculations can provide precise bond lengths and angles. These calculations are crucial for understanding the steric and electronic effects of the methyl and isopropyl groups on the hexanol backbone.

Table 1: Calculated Molecular Properties of a Representative Branched Alcohol (2,4-dimethyl-1-hexanol) using DFT

| Property | Value |

| Optimized Energy (Hartree) | -468.12345 |

| C1-O Bond Length (Å) | 1.432 |

| C2-C1-O Bond Angle (°) | 111.5 |

| O-H Bond Length (Å) | 0.965 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar branched-chain alcohols.

Molecular Dynamics Simulations for Conformational Analysis

Due to its numerous rotatable single bonds, this compound can adopt a vast number of different conformations in solution. Molecular dynamics (MD) simulations are a powerful computational tool for exploring this conformational space. nih.govspringernature.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. nih.gov

Prediction of Spectroscopic Properties (NMR, IR) from First Principles

Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for identifying and characterizing them. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govruc.dk

The prediction of NMR spectra involves calculating the magnetic shielding constants for each nucleus in the molecule. nih.gov These shielding constants are then converted into chemical shifts, which can be directly compared with experimental NMR data. youtube.com This allows for the assignment of peaks in an experimental spectrum to specific atoms in the molecule, aiding in structure elucidation. youtube.com

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule's chemical bonds. researchgate.net Each vibrational mode corresponds to a specific stretching, bending, or twisting motion of the atoms. The calculated frequencies and their intensities can be plotted to generate a theoretical IR spectrum, which can then be compared with an experimental spectrum to confirm the presence of specific functional groups, such as the O-H and C-O stretches characteristic of an alcohol. researchgate.net

Table 2: Predicted Spectroscopic Data for a Representative Branched Alcohol (e.g., 2,4-dimethyl-1-hexanol) from First Principles

| Spectroscopy | Feature | Predicted Value |

| ¹³C NMR | C1 Chemical Shift (ppm) | 65.2 |

| ¹³C NMR | C2 Chemical Shift (ppm) | 40.8 |

| ¹H NMR | H (on C1) Chemical Shift (ppm) | 3.45 |

| IR | O-H Stretch (cm⁻¹) | 3350 |

| IR | C-O Stretch (cm⁻¹) | 1050 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar branched-chain alcohols.

Reaction Pathway Analysis and Transition State Modeling for Chemical Transformations

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway, it is possible to identify the transition states and intermediates that are involved, and to calculate the activation energies for each step. nih.gov This information is crucial for understanding the kinetics and thermodynamics of a reaction and for predicting the products that will be formed. nih.gov

A common reaction of alcohols is dehydration to form alkenes. bath.ac.uk Computational modeling of the dehydration of this compound could reveal the preferred reaction mechanism (e.g., E1 or E2) and the regioselectivity of the reaction (i.e., which alkene isomers are most likely to be formed). bath.ac.uk Another relevant chemical transformation is the Guerbet reaction, which involves the dimerization of alcohols to form larger alcohols. researchgate.net Theoretical studies of this reaction can elucidate the complex catalytic cycle and help in optimizing reaction conditions for the synthesis of desired products. nih.gov

Table 3: Calculated Activation Energies for a Representative Alcohol Reaction (Dehydration of n-butanol)

| Reaction Step | Mechanism | Activation Energy (kcal/mol) |

| C-O Bond Cleavage | E1 | 45.2 |

| C-H Bond Cleavage | E2 | 38.7 |

Note: The data in this table is illustrative and based on published computational studies of alcohol dehydration. researchgate.net The values can vary depending on the specific alcohol and the computational method used.

Quantitative Structure-Activity Relationships (QSAR) for Understanding Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a physical property. nih.gov For this compound, QSAR models can be developed to predict various properties, such as its toxicity, biodegradability, or its interaction with biological targets. nih.govnih.gov

QSAR models are built by first calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can include constitutional, topological, geometrical, and electronic parameters. Then, a mathematical equation is derived that correlates the descriptors with the activity. This equation can then be used to predict the activity of new, untested compounds like this compound. The OECD QSAR Toolbox is a well-established software for such predictions. youtube.comyoutube.comqsartoolbox.org

Table 4: Example of Descriptors Used in QSAR Models for Aliphatic Alcohols

| Descriptor | Description |

| Molecular Weight | The mass of one mole of the substance. |

| LogP | The logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. |

| Polar Surface Area | The surface area of the molecule that is polar. |

| Number of Rotatable Bonds | The number of single bonds that can rotate freely. |

Note: This table lists common descriptors used in QSAR modeling for alcohols.

Molecular Docking and Ligand-Receptor Interaction Simulations at the Chemical Level

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For this compound, molecular docking can be used to simulate its interaction with a biological receptor, such as an enzyme. researchgate.net This can provide insights into how the molecule might exert a biological effect.

A relevant target for alcohols is alcohol dehydrogenase (ADH), an enzyme involved in the metabolism of alcohols. nih.govnih.gov A molecular docking simulation would place the this compound molecule into the active site of ADH and calculate the binding affinity, which is a measure of how strongly the molecule binds to the enzyme. nih.gov The simulation can also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information can be used to understand the substrate specificity of the enzyme and to design new molecules that could act as inhibitors or activators.

Table 5: Illustrative Molecular Docking Results of a Representative Branched Alcohol with Alcohol Dehydrogenase

| Ligand | Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 2-Ethyl-4-methyl-1-pentanol | Alcohol Dehydrogenase | -5.8 | Phe93, Leu116, Ile269 |

Note: The data in this table is illustrative and based on typical results from molecular docking studies of similar alcohols with alcohol dehydrogenase.

Biological Interactions and Chemoecological Roles of 4 Methyl 2 Propan 2 Yl Hexan 1 Ol and Its Metabolites

Role in Chemical Communication and Pheromone Systems

Branched-chain alcohols are a known class of semiochemicals, particularly as pheromones in insects. Although 4-Methyl-2-(propan-2-yl)hexan-1-ol has not been definitively identified as a pheromone for a specific species, its structure is analogous to other known insect pheromones, such as 4-methyl-3-hexanol, which is used as a trail and alarm pheromone by various ant species. medchemexpress.com The structural complexity and stereochemistry of such branched alcohols are crucial for the specificity of pheromonal communication.

Biosynthesis Pathways in Organisms

The biosynthesis of branched-chain higher alcohols in organisms, particularly microbes and insects, is typically linked to amino acid metabolism. nih.govnih.gov These pathways provide the necessary carbon backbones that are not derived from standard fatty acid synthesis.

The general pathway involves:

Amino Acid Precursors: Branched-chain amino acids like leucine, isoleucine, and valine serve as the initial building blocks.

Transamination: The amino acid is converted into a 2-keto acid intermediate.

Decarboxylation: A key step where a decarboxylase enzyme removes a carboxyl group from the 2-keto acid to form an aldehyde. researchgate.net

Reduction: The resulting aldehyde is reduced to the corresponding primary alcohol by an alcohol dehydrogenase, a reaction that requires a reducing cofactor like NADH. mdpi.com

For this compound, a similar pathway could be hypothesized, likely originating from precursors derived from amino acid or fatty acid metabolism that are subsequently modified and elongated to create the final C10 structure. The production of such specific molecules is often carried out by specialized enzymes capable of accommodating the unique branched structure of the substrate. researchgate.net

Receptor Recognition and Signaling Mechanisms at the Molecular Level

At the molecular level, the detection of pheromones like branched-chain alcohols is a highly specific process mediated by the olfactory system. While the specific receptors for this compound are unknown, the general mechanism in insects involves several key proteins:

Odorant-Binding Proteins (OBPs): Upon entering the insect's sensillum through pores, the lipophilic pheromone molecule is thought to be encapsulated by OBPs present in the sensillar lymph. These proteins facilitate the transport of the hydrophobic molecule to the dendritic surface of an olfactory receptor neuron.

Olfactory Receptors (ORs): The pheromone is then recognized by a specific OR, which is a transmembrane protein located on the neuron's membrane. The binding of the pheromone to its receptor is a highly specific interaction, dictated by the size, shape, and functional groups of the molecule. This specificity ensures that the insect responds only to signals from its own species.

Signal Transduction: The binding event induces a conformational change in the receptor, which opens an associated ion channel (co-receptor, or Orco). This leads to an influx of ions, depolarization of the neuronal membrane, and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe and higher brain centers, resulting in a specific behavioral response.

The precise fit between this compound and a hypothetical receptor would depend on its unique three-dimensional structure, including its stereoisomerism, which is a critical determinant of biological activity in pheromone systems.

Antimicrobial Modulatory Activities and Underlying Chemical Mechanisms

Long-chain and branched-chain alcohols are recognized for their antimicrobial properties. nih.gov The activity of these compounds is strongly linked to their ability to interact with and disrupt microbial cell membranes. researchgate.net The primary mechanism of action for alcohols like this compound is the compromising of cell membrane integrity and function. contecinc.com

The chemical mechanisms underlying this activity include:

Membrane Disruption: The lipophilic alkyl chain of the alcohol inserts itself into the phospholipid bilayer of the bacterial cell membrane. This disrupts the ordered structure of the membrane, increasing its fluidity and permeability. researchgate.net

Leakage of Cellular Contents: The loss of membrane integrity leads to the leakage of essential intracellular components, such as potassium ions (K+) and ATP. nih.gov This dissipates the electrochemical gradients necessary for cellular processes like nutrient transport and energy production, ultimately leading to cell death. nih.gov

Protein Denaturation: Alcohols can denature and coagulate essential proteins, both within the cell membrane (such as transport proteins and enzymes) and in the cytoplasm. contecinc.com This inactivation of proteins further contributes to the cessation of cellular functions.

The effectiveness of an alcohol as an antimicrobial agent often correlates with its carbon chain length and structure. nih.govresearchgate.net The C10 structure of this compound provides significant lipophilicity, which is crucial for its partitioning into the bacterial membrane.

Table 1: General Mechanisms of Antimicrobial Action for Alcohols

| Mechanism | Description |

| Membrane Solubilization | The lipophilic carbon chain integrates into the lipid bilayer, disrupting its structure and increasing fluidity. |

| Increased Permeability | The disrupted membrane becomes "leaky," allowing uncontrolled passage of ions and small molecules. |

| Ion Leakage | Specifically causes the efflux of critical ions like K+, which disrupts the membrane potential and cellular pH homeostasis. nih.gov |

| Protein Denaturation | The alcohol can interfere with the tertiary structure of essential enzymes and structural proteins, rendering them non-functional. contecinc.com |

| Inhibition of Metabolism | By disrupting membrane-bound enzyme systems (e.g., those involved in respiration) and causing ATP leakage, the cell's energy metabolism is halted. |

Biotransformation and Enzymatic Conversion Pathways in Biological Systems

When introduced into a biological system, such as a microorganism, xenobiotic compounds like this compound are subject to enzymatic biotransformation, often as part of a detoxification process or metabolic utilization. For primary alcohols, the most common conversion pathway is oxidation.

The typical enzymatic steps are:

Oxidation to Aldehyde: A substrate-tolerant alcohol dehydrogenase (ADH) enzyme catalyzes the oxidation of the primary alcohol group (-CH₂OH) to an aldehyde (-CHO). This reaction is typically dependent on a cofactor like NAD+.

Oxidation to Carboxylic Acid: The resulting aldehyde is subsequently oxidized to a carboxylic acid (-COOH) by an aldehyde dehydrogenase (ALDH).

In some anaerobic microorganisms, the reverse reaction can occur, where carboxylic acids are reduced to alcohols. mdpi.com For instance, Thermoanaerobacter strains can reduce branched-chain fatty acids to their corresponding alcohols. mdpi.com This suggests that this compound could potentially be an end product of the reduction of 4-methyl-2-(propan-2-yl)hexanoic acid in certain microbial systems. These pathways are central to how organisms process alcohols, either breaking them down for energy or producing them as metabolic byproducts. mdpi.com

Interaction with Biological Macromolecules (e.g., enzyme active sites)

The primary biological macromolecules that this compound would interact with are enzymes, particularly dehydrogenases involved in its biotransformation. The interaction is governed by the principles of enzyme-substrate binding.

The active site of an enzyme like alcohol dehydrogenase is a specific three-dimensional pocket that binds the substrate and facilitates its chemical conversion. For this compound, this interaction would involve:

Binding of the Hydroxyl Group: The -OH group is the key functional group that is positioned in the active site to interact with the catalytic residues of the enzyme and the NAD+ cofactor.